
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile is an organic compound with the molecular formula C15H9Cl2NO2 It is a derivative of benzonitrile, characterized by the presence of chloro and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile typically involves the treatment of (3-bromo-5-chlorophenyl)(5-chloro-2-methoxyphenyl)methanone with sodium cyanide and cuprous iodide in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in refluxing acetonitrile for 45 minutes. This method yields the desired product with a 56% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or related derivatives.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids or amides.
Scientific Research Applications
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents influence its reactivity and binding affinity to various biological molecules. The compound may exert its effects through:
Inhibition of Enzymes: Binding to active sites of enzymes, altering their activity.
Interaction with Receptors: Modulating receptor activity and signaling pathways.
Disruption of Cellular Processes: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile can be compared with other similar compounds, such as:
3-Chloro-5-methoxybenzonitrile: Lacks the additional chloro substituent on the benzoyl group, resulting in different reactivity and applications.
3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile:
Properties
CAS No. |
329944-63-0 |
|---|---|
Molecular Formula |
C15H9Cl2NO2 |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
3-chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile |
InChI |
InChI=1S/C15H9Cl2NO2/c1-20-14-3-2-11(16)7-13(14)15(19)10-4-9(8-18)5-12(17)6-10/h2-7H,1H3 |
InChI Key |
AOBVGWHEOIZDMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC(=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


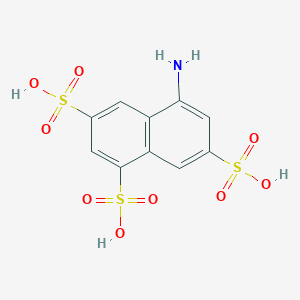
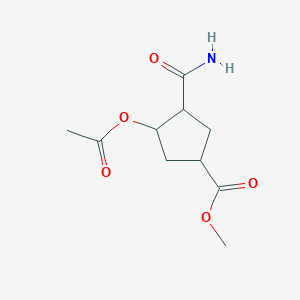
![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
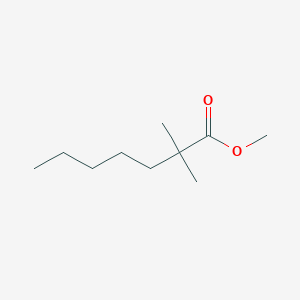

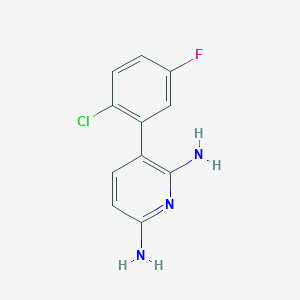
![2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid](/img/structure/B13996257.png)
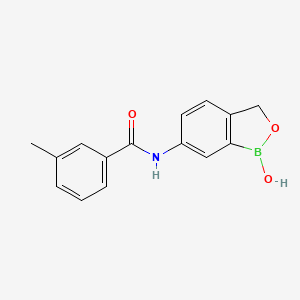
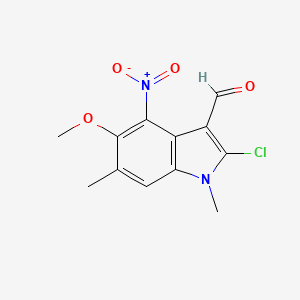
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13996293.png)

![{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid](/img/structure/B13996312.png)
![2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13996315.png)
![7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine](/img/structure/B13996316.png)
